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molecular formula C12H6ClN3O3 B8552309 4-Chloro-6-(4-nitrophenyl)furo[2,3-d]pyrimidine

4-Chloro-6-(4-nitrophenyl)furo[2,3-d]pyrimidine

Cat. No. B8552309
M. Wt: 275.65 g/mol
InChI Key: DKYLTANVGADZIE-UHFFFAOYSA-N
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Patent
US07294633B2

Procedure details

13.5 g of 4-hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine are heated for 1.5 h under RF in ca. 200 ml of phosphorus oxychloride (Fluka, Buchs). Afterwards, the reaction mixture is left to stand in the open for 3 days, and then added to 4 kg of ice. The suspension is filtered by suction and washed with a lot of H2O. The product is sublimated at ca. 200° C. and at ca. 0.1 mbar. The sublimate consists of lemon-yellow non-crystalline needles: m.p.: from 245° C. (decomposition). 1H-NMR (300 MHz, DMSO): 8.91 (s, H—C(2)); 8.40, 8.31 (d, J=9.2, H—C(2′, 3′)); 8.09 (s, H—C(5)).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
OC=1C2=C(N=CN1)OC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
4 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Afterwards, the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
open for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The suspension is filtered by suction
WASH
Type
WASH
Details
washed with a lot of H2O
CUSTOM
Type
CUSTOM
Details
is sublimated at ca. 200° C. and at ca. 0.1 mbar

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=CN1)OC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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